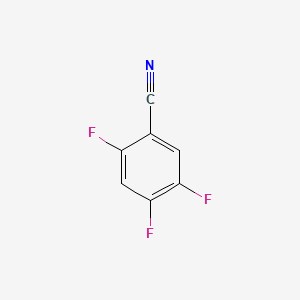

2,4,5-Trifluorobenzonitrile

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,4,5-trifluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKNOGQOOZFICZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344002 | |

| Record name | 2,4,5-Trifluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98349-22-5 | |

| Record name | 2,4,5-Trifluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98349-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trifluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2,4,5 Trifluorobenzonitrile

Established Synthetic Routes to 2,4,5-Trifluorobenzonitrile

The synthesis of this compound can be achieved through several distinct chemical transformations. These methods primarily involve the introduction of a nitrile group onto a pre-existing fluorinated benzene (B151609) ring or the modification of substituents on a benzonitrile (B105546) core.

Transformation from Halogenated Precursors

A common strategy for the synthesis of this compound involves the use of halogenated aromatic compounds as starting materials. These precursors undergo reactions that replace a halogen atom with a cyano group or exchange one halogen for another.

The displacement of a bromine atom from 1-bromo-2,4,5-trifluorobenzene (B152817) with a cyanide source is a well-documented method for the preparation of this compound. This nucleophilic aromatic substitution is typically facilitated by a copper(I) cyanide catalyst.

One established procedure involves heating 1-bromo-2,4,5-trifluorobenzene with copper(I) cyanide in a high-boiling polar aprotic solvent such as N-methyl-pyrrolidone (NMP) in a closed reaction vessel at temperatures ranging from 170°C to 190°C for several hours. ontosight.ai An alternative, modified process utilizes N,N-dimethyl-formamide (DMF) as the solvent, requiring prolonged heating under reflux to achieve the conversion. ontosight.ai While effective, these methods can sometimes result in product mixtures that necessitate purification by techniques like column chromatography to isolate the pure this compound. ontosight.ai

Table 1: Cyano-Substitution Reaction for this compound

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Observations |

|---|---|---|---|---|---|

| 1-bromo-2,4,5-trifluorobenzene | Copper(I) cyanide | N-methyl-pyrrolidone | 170-190 °C | Several hours | Product requires purification ontosight.ai |

The Halogen Exchange (Halex) reaction provides an alternative route, starting from a chlorinated and fluorinated benzonitrile derivative. In this process, chlorine atoms are substituted with fluorine atoms. The synthesis of this compound from 2,4-dichloro-5-fluorobenzonitrile (B139205) is a prime example of this methodology.

This transformation is typically carried out by reacting 2,4-dichloro-5-fluorobenzonitrile with an alkali metal fluoride (B91410), such as potassium fluoride, often in the presence of a phase transfer catalyst to enhance the reaction rate and yield. google.com The reaction is conducted in a dipolar aprotic solvent at elevated temperatures. google.com For instance, using a mixture of potassium fluoride and cesium fluoride in sulfolane (B150427) with n-butyltriphenylphosphonium bromide as a catalyst at 200°C for 9 hours can yield this compound in approximately 76% yield after fractionation. google.com Another example involves the use of tetraphenylphosphonium (B101447) bromide as a catalyst in N,N-dimethylacetamide at 175°C for 8 hours, resulting in a 71% yield. google.com Without a phase transfer catalyst, the reaction can be less efficient, with yields around 50% even after extended reaction times. google.com

Table 2: Halex Reaction for the Synthesis of this compound

| Starting Material | Fluorinating Agent | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| 2,4-dichloro-5-fluorobenzonitrile | Potassium fluoride/Cesium fluoride (9:1) | n-butyltriphenylphosphonium bromide | Sulfolane | 200 °C | 9 h | 76% google.com |

| 2,4-dichloro-5-fluorobenzonitrile | Potassium fluoride/Cesium fluoride (9:1) | Octadecyltrimethylammonium chloride | Sulfolane | 205 °C | 5 h | 66% google.com |

| 2,4-dichloro-5-fluorobenzonitrile | - | Tetraphenylphosphonium bromide | N,N-dimethylacetamide | 175 °C | 8 h | 71% google.com |

Nitrosation and Cyanation of Anilines (e.g., from 2,4,5-trifluoro-aniline via Sandmeyer process)

The Sandmeyer reaction offers a classical and effective method for the conversion of anilines to benzonitriles. In the case of this compound, the process commences with the diazotization of 2,4,5-trifluoro-aniline, followed by a copper-catalyzed cyanation of the resulting diazonium salt.

A process has been developed to produce this compound in high purity and large yields from 2,4,5-trifluoro-aniline. google.com The first step involves reacting the aniline (B41778) with a nitrosating agent, such as nitrosylsulphuric acid, in a diluent like acetic acid at low temperatures. google.com The resulting diazonium salt solution is then added to a cooled aqueous solution of an alkali metal cyanide (e.g., sodium cyanide) and a catalytic amount of a copper(I) cyanide. google.com This method has been shown to provide a high yield and purity of the final product. google.com

Table 3: Sandmeyer Reaction for this compound Synthesis

| Starting Material | Reagents | Solvent | Key Intermediate | Observations |

|---|

Cyanide Addition to Acyl Chlorides (e.g., from 2,4,5-trifluorobenzoyl chloride)

The conversion of an acyl chloride to a nitrile can be a viable synthetic route. For this compound, this would involve the reaction of 2,4,5-trifluorobenzoyl chloride with a cyanide source. While direct cyanation of the acyl chloride is one possibility, a related two-step process has been described.

This process begins with the fluorination of 2,4-dichloro-5-fluorobenzoyl chloride to produce 2,4,5-trifluorobenzoyl fluoride. googleapis.com This intermediate is then subjected to a cyanation reaction to yield 2,4,5-trifluorobenzoyl cyanide. googleapis.com Subsequent transformation of this benzoyl cyanide intermediate would be required to furnish the final this compound. A more direct approach involves the reaction of 2,4,5-trifluorobenzoic acid with thionyl chloride to form the acyl chloride, which is then treated with ammonia (B1221849) to form the corresponding amide, followed by dehydration to yield the nitrile. ontosight.ai

Direct Fluorination Approaches

Direct fluorination presents a conceptually straightforward approach to synthesizing highly fluorinated molecules. In the context of this compound, this would involve the introduction of a fluorine atom onto a less fluorinated benzonitrile precursor.

It has been reported that this compound can be obtained as part of a mixture of fluorination products by reacting 2,4-difluoro-benzonitrile with elemental fluorine at low temperatures. ontosight.ai This method, however, may lead to a lack of selectivity and the formation of multiple products, necessitating separation and purification steps. ontosight.ai

Advanced Synthetic Approaches and Innovations

Modern synthetic strategies for this compound have moved beyond classical methods to embrace advanced catalytic systems and innovative reaction pathways. These approaches aim to improve yield, purity, and regioselectivity while also addressing environmental and safety concerns.

Catalytic Systems in this compound Synthesis

The synthesis of this compound is significantly enhanced by the use of sophisticated catalytic systems, which facilitate key transformations with high efficiency. Two prominent catalytic routes include phase-transfer catalysis for fluorine exchange and transition-metal catalysis for cyanation.

One major pathway involves the halogen exchange (Halex) reaction of a dichlorinated precursor, specifically 2,4-dichloro-5-fluorobenzonitrile. This reaction is effectively promoted by phase transfer catalysts , which shuttle the fluoride anion from a solid or aqueous phase into the organic phase where the reaction occurs. google.com Catalysts such as tetraalkylammonium or tetraalkylphosphonium salts are employed to facilitate the substitution of chlorine atoms with fluorine. google.com For instance, the reaction can be carried out using potassium fluoride, often mixed with cesium fluoride, in a dipolar aprotic solvent like sulfolane or N,N-dimethylacetamide at elevated temperatures (175-210°C). google.com The choice of catalyst and conditions can significantly impact reaction time and yield. google.com

| Catalyst | Starting Material | Fluorinating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| n-Butyltriphenylphosphonium bromide | 2,4-dichloro-5-fluorobenzonitrile | KF/CsF (9:1) | Sulfolane | 200 | 9 | 76 | google.com |

| Tetraphenylphosphonium bromide | 2,4-dichloro-5-fluorobenzonitrile | KF/CsF (9:1) | N,N-Dimethylacetamide | 175 | 8 | 71 | google.com |

| Hexadecyltributylphosphonium bromide | 2,4-dichloro-5-fluorobenzonitrile | KF/CsF (9:1) | Toluene | - | 14 | 69 | google.com |

| Octadecyltrimethylammonium chloride | 2,4-dichloro-5-fluorobenzonitrile | KF/CsF (9:1) | Sulfolane | 205 | 5 | 66 | google.com |

An alternative approach utilizes transition metal catalysis in a Sandmeyer-type reaction. This method starts with 2,4,5-trifluoro-aniline, which is first converted to a diazonium salt using a nitrosating agent like nitrosylsulphuric acid. google.com The subsequent cyanation step, which replaces the diazonium group with a nitrile group, is catalyzed by a transition metal compound, typically copper(I) cyanide. google.com This process provides a direct route to this compound from a readily available, pre-fluorinated starting material, ensuring the correct isomer is produced. google.com

Regioselective Synthesis Strategies

The precise arrangement of the three fluorine atoms and the nitrile group is critical to the identity and function of this compound. Therefore, regioselective synthesis strategies are paramount. The challenge in synthesizing polysubstituted aromatic compounds is controlling the position of incoming functional groups. beilstein-journals.org

The primary strategies to achieve high regioselectivity in the synthesis of this compound rely on using starting materials where the desired substitution pattern is already established.

Fluorination of a Regio-defined Precursor : The synthesis starting from 2,4-dichloro-5-fluorobenzonitrile is inherently regioselective. The starting molecule already contains a fluorine atom at the 5-position and chlorine atoms at the 2- and 4-positions. The subsequent halogen exchange reaction replaces the two chlorine atoms with fluorine, leading specifically to the 2,4,5-trifluoro isomer. google.com This method effectively blocks other positions from reacting and directs the fluorination to the desired locations.

Cyanation of a Pre-fluorinated Ring : The Sandmeyer-type reaction starting from 2,4,5-trifluoro-aniline provides an excellent example of regiochemical control. google.com In this pathway, the aromatic ring already possesses the correct 2,4,5-trifluoro substitution pattern. The subsequent diazotization and cyanation reactions simply replace the amino group with a nitrile group without altering the fluorine arrangement. google.com This ensures that the final product is exclusively this compound. Highly regioselective substitution reactions are crucial in organic synthesis for producing a single desired product. fluoromart.com

These substrate-controlled strategies are highly effective, bypassing the difficulties associated with trying to selectively fluorinate or cyanate (B1221674) a less-substituted benzene ring, which would likely result in a mixture of isomers.

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the production of this compound is an area of growing importance, aimed at reducing environmental impact and improving process safety. mdpi.com

Safer Reagents: A key concern in nitrile synthesis is the high toxicity of traditional cyanation agents like copper(I) cyanide or sodium cyanide. google.comresearchgate.net Modern research focuses on developing safer alternatives. One innovative approach is the use of a non-toxic "CN" source generated from formamide (B127407) and 2,4,6-trichloro-1,3,5-triazine (TCT). chemistryviews.org This reagent, used in a palladium-catalyzed reaction, provides an expedient and safer process for the cyanation of aryl halides and could be adapted for related syntheses. chemistryviews.org

Catalyst Efficiency and Recycling: The use of catalysts, such as the phase transfer catalysts or transition metal compounds previously mentioned, is inherently a green principle as it allows for reactions to occur with greater efficiency and under milder conditions than stoichiometric processes. google.comgoogle.com Furthermore, the use of valuable metal catalysts like palladium makes recycling an economic and environmental imperative. For example, using a heterogeneous catalyst like Palladium on carbon (Pd/C) can simplify catalyst recovery and reuse. chemistryviews.org

Alternative Solvents and Energy Sources: While solvents like sulfolane and N,N-dimethylacetamide are effective for the synthesis, they pose environmental and health risks. google.com A major goal in green chemistry is to replace such volatile organic compounds with more benign solvents, with water being the ideal. mdpi.com Although not yet standard for this specific synthesis, research into aqueous-phase reactions is a key direction for the field. Additionally, innovative techniques such as microwave-assisted synthesis or flow chemistry are being explored for related compounds. vulcanchem.com These methods can dramatically reduce reaction times, improve energy efficiency, and allow for better process control, thereby minimizing waste generation. mdpi.comvulcanchem.com

By integrating these principles, the chemical industry aims to develop manufacturing routes for this compound that are not only efficient and selective but also sustainable.

Chemical Reactivity and Mechanistic Investigations of 2,4,5 Trifluorobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions of 2,4,5-Trifluorobenzonitrile

Nucleophilic aromatic substitution (SNAr) is a key reaction for polyfluorinated aromatic compounds like this compound. wikipedia.org The presence of multiple electron-withdrawing groups—the three fluorine atoms and the powerful nitrile group—activates the aromatic ring towards attack by nucleophiles. masterorganicchemistry.com This reaction serves as a fundamental method for introducing a variety of functional groups onto the benzonitrile (B105546) core. ossila.com

The positions of the substituents on the this compound ring govern the site of nucleophilic attack. The nitrile group (-CN) and the fluorine atoms strongly activate the ortho and para positions relative to themselves for nucleophilic attack. In this compound, the positions at C2 and C4 are ortho and para, respectively, to the electron-withdrawing nitrile group. This electronic activation makes the fluorine atoms at these positions the most likely leaving groups.

A clear example of this regioselectivity is seen in the synthesis of a fluorinated analogue of the antibiotic platensimycin. ossila.comnih.gov In this process, this compound is treated with benzyl (B1604629) alcohol in the presence of potassium carbonate. The reaction proceeds with high site specificity, displacing the fluorine atoms at the C2 and C4 positions, while the fluorine at the C5 position, which is meta to the nitrile group and thus less activated, remains intact. nih.gov

Table 1: Regioselective SNAr Reaction of this compound

| Reactant | Reagents | Product | Substituted Positions | Source |

| This compound | Benzyl alcohol (BnOH), K₂CO₃, DMF | 5-Fluoro-2,4-bis(benzyloxy)benzonitrile | C2 and C4 | nih.gov |

This observed regioselectivity is consistent with theoretical principles of SNAr reactions, where the stability of the intermediate dictates the reaction pathway. researchgate.net The attack at C2 or C4 allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the strongly electron-withdrawing nitrile group, providing significant stabilization. pressbooks.pub

In the context of SNAr reactions, the typical leaving group trend observed in aliphatic substitutions (I > Br > Cl > F) is inverted. masterorganicchemistry.com For activated aromatic systems, fluorine is often the best leaving group among the halogens. stackexchange.com This phenomenon, known as the "element effect," is attributed to the rate-determining step of the reaction. nih.gov

The mechanism for the nucleophilic aromatic substitution of this compound follows the generally accepted SNAr pathway, which involves two main steps: addition and elimination. wikipedia.orgpressbooks.pub

Addition Step: A nucleophile attacks one of the electron-deficient carbon atoms bearing a fluorine atom (preferentially at C2 or C4). This forms a tetrahedral intermediate known as a Meisenheimer complex, where the negative charge is delocalized across the aromatic system and, crucially, onto the electron-withdrawing nitrile group. wikipedia.orgmasterorganicchemistry.com The ability of the nitrile group at the C1 position to stabilize the negative charge through resonance is a key driver for the reaction at the ortho (C2) and para (C4) positions. masterorganicchemistry.com

Elimination Step: In a subsequent, faster step, the fluoride (B91410) ion is expelled as a leaving group, and the aromaticity of the ring is restored, yielding the final substituted product. pressbooks.pub

Transformations of the Nitrile Functional Group

The nitrile group (-C≡N) of this compound is a versatile functional group that can be converted into other important chemical moieties, primarily through hydrolysis and reduction reactions.

The hydrolysis of nitriles can yield either amides or carboxylic acids, depending on the reaction conditions. chemistrysteps.com The reaction proceeds through the formation of an amide as an intermediate. chemistrysteps.commasterorganicchemistry.com

Partial Hydrolysis to Amides: Stopping the hydrolysis at the amide stage can be challenging because amides can also be hydrolyzed under the same conditions, often more readily than the starting nitrile. chemistrysteps.com However, specific conditions can be employed to favor the formation of the amide. For instance, the synthesis of 3-methoxy-2,4,5-trifluorobenzamide has been achieved by heating the corresponding nitrile with a mixture of concentrated sulfuric acid and water, followed by cooling and precipitation. googleapis.com

Complete Hydrolysis to Carboxylic Acids: More vigorous or prolonged heating under strongly acidic or basic conditions typically leads to the complete hydrolysis of the nitrile group to a carboxylic acid. chemistrysteps.commasterorganicchemistry.com For example, this compound can be converted to 2,4,5-trifluorobenzoic acid by heating with 75% sulfuric acid. google.com Similarly, 3-methoxy-2,4,5-trifluorobenzamide can be further hydrolyzed to 3-methoxy-2,4,5-trifluorobenzoic acid by heating with 18 N sulfuric acid. googleapis.com This transformation is a crucial step in the synthesis of certain fluoroquinolonecarboxylic acid antibacterials. google.com

Table 2: Hydrolysis Reactions of this compound Derivatives

| Starting Material | Reagents/Conditions | Product | Product Type | Source |

| This compound | 75% H₂SO₄, 100°C | 2,4,5-Trifluorobenzoic acid | Carboxylic Acid | google.com |

| 3-Methoxy-2,4,5-trifluorobenzonitrile | Conc. H₂SO₄, H₂O, 110°C | 3-Methoxy-2,4,5-trifluorobenzamide | Amide | googleapis.com |

| 3-Methoxy-2,4,5-trifluorobenzamide | 18 N H₂SO₄, 100°C | 3-Methoxy-2,4,5-trifluorobenzoic acid | Carboxylic Acid | googleapis.com |

The nitrile group in this compound can be reduced to form primary amines or, under different conditions, aldehydes. wikipedia.org

Reduction to Amines: The most common reduction transforms the nitrile into a primary amine (a benzylamine (B48309) derivative). This can be achieved through catalytic hydrogenation. A validated method for the synthesis of 2,4,5-trifluorobenzylamine (B66061) involves the catalytic hydrogenation of the nitrile precursor using a palladium catalyst under hydrogen pressure in a solvent like ethyl acetate. Other methods for nitrile reduction to amines include the use of reagents like lithium aluminium hydride or sodium borohydride (B1222165) (NaBH₄), often in the presence of a catalyst. wikipedia.orgnih.gov For example, 4-trifluoromethylbenzonitrile can be selectively reduced to the corresponding benzylamine using NaBH₄ and a specialized ruthenium catalyst, demonstrating high functional group tolerance. nih.govgoogle.com

Reduction to Aldehydes: It is also possible to achieve a partial reduction of the nitrile to an aldehyde. This transformation requires specific reagents that can deliver a single hydride equivalent and facilitate subsequent hydrolysis of the intermediate imine. The most common reagent for this purpose is diisobutylaluminium hydride (DIBAL-H), which forms an adduct with the nitrile that, upon aqueous workup, yields the aldehyde. wikipedia.org

Table 3: Reduction Reactions of the Nitrile Group

| Reaction Type | Reagent(s) | Product Functional Group | General Example Source |

| Catalytic Hydrogenation | H₂, Palladium (Pd) catalyst | Primary Amine (-CH₂NH₂) | |

| Hydride Reduction | Sodium Borohydride (NaBH₄), Ruthenium catalyst | Primary Amine (-CH₂NH₂) | nih.govgoogle.com |

| Partial Hydride Reduction | Diisobutylaluminium hydride (DIBAL-H), then H₂O workup | Aldehyde (-CHO) | wikipedia.org |

Other Significant Reaction Pathways

Beyond its use as a building block in nucleophilic aromatic substitution, derivatives of this compound can participate in a variety of other significant reaction pathways, including sophisticated carbon-carbon bond-forming reactions and selective defluorination processes. These reactions are crucial for the synthesis of complex fluorinated molecules.

Cross-Coupling Reactions Involving this compound Derivatives

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. sigmaaldrich.comrsc.org While direct examples involving this compound are not extensively documented in readily available literature, the reactivity of polyfluoroarenes in such transformations suggests that its derivatives would be viable substrates for a range of coupling reactions, including Suzuki-Miyaura and Sonogashira couplings. The fluorine substituents on the aromatic ring significantly influence the electronic properties of the molecule, which can affect the reactivity of a C-X (where X is a halogen or triflate) bond targeted in a cross-coupling reaction.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgmdpi.com The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org For a derivative of this compound, such as one containing a bromo or iodo substituent, this reaction would enable the introduction of a new aryl, vinyl, or alkyl group. The electron-withdrawing nature of the fluorine atoms and the nitrile group can enhance the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. libretexts.org

Sonogashira Coupling:

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, a halogenated derivative of this compound would be a suitable electrophilic partner. The reaction proceeds through a palladium cycle and a copper cycle, where the copper acetylide is the key nucleophilic species that undergoes transmetalation to the palladium center. wikipedia.org The presence of fluorine atoms on the benzonitrile ring is generally well-tolerated in Sonogashira reactions. organic-chemistry.org

While specific examples with this compound derivatives are scarce, related transformations on similar fluorinated structures have been reported. For instance, the synthesis of 3-(2,2-diphenylvinyl)-2,4,6-trifluorobenzonitrile has been documented, suggesting a Heck-type coupling reaction on a trifluorobenzonitrile scaffold. rsc.org

Catalytic Transfer Hydrogenative Defluorination Studies

Catalytic transfer hydrogenative defluorination (HDF) has emerged as a valuable method for the regioselective conversion of C-F bonds on perfluoroarenes to C-H bonds, offering a pathway to partially fluorinated compounds that can be difficult to synthesize by other means. mdpi.comresearchgate.net Research in this area has shed light on the reactivity of polyfluorinated benzonitriles under specific catalytic conditions.

Studies utilizing a bifunctional azairidacycle catalyst with potassium formate (B1220265) (HCOOK) as the hydride source have demonstrated the selective defluorination of various polyfluorobenzonitriles. mdpi.comresearchgate.net The reaction is typically performed in a mixture of 1,2-dimethoxyethane (B42094) (DME) and water at a mild temperature of 30 °C. mdpi.com

A key finding from these studies is the high regioselectivity of the C-F bond cleavage, which preferentially occurs at the position para to an electron-withdrawing substituent like a cyano group. mdpi.com For example, the HDF of pentafluorobenzonitrile (B1630612) results in the selective formation of 2,3,5,6-tetrafluorobenzonitrile (B1580738) in quantitative yield. researchgate.net

Further defluorination can be achieved, leading to trifluorinated products. While the direct defluorination of this compound is not the focus of these particular studies, the formation of a trifluorobenzonitrile isomer, 2,3,5-trifluorobenzonitrile (B1306043) , has been reported through the HDF of tetrafluorobenzonitrile precursors. mdpi.comresearchgate.net This highlights the potential to control the degree of fluorination in these aromatic systems.

The reaction to form 2,3,5-trifluorobenzonitrile can proceed from different tetrafluorinated isomers, as detailed in the table below.

Table 1: Synthesis of 2,3,5-Trifluorobenzonitrile via Catalytic Transfer Hydrogenative Defluorination

The mechanism for this transformation is proposed to proceed via a nucleophilic aromatic substitution pathway, where the iridium hydride catalyst acts as the nucleophile. mdpi.com The observed regioselectivity is consistent with this mechanism, as the C-F bond para to the strong electron-withdrawing cyano group is the most activated towards nucleophilic attack. These studies demonstrate a powerful method for the controlled synthesis of partially fluorinated benzonitriles, which are valuable intermediates in medicinal chemistry and materials science.

Applications of 2,4,5 Trifluorobenzonitrile in Advanced Organic Synthesis

Role as a Precursor in Complex Molecule Construction

2,4,5-Trifluorobenzonitrile serves as a fundamental building block for introducing fluorinated benzonitrile (B105546) segments into target molecules, primarily through nucleophilic aromatic substitution reactions. ossila.com This reactivity is instrumental in the multi-step synthesis of complex and biologically active compounds.

Furthermore, this compound is employed in the synthesis of dinitrile monomers, which are essential for creating polytriazine-based covalent organic frameworks (COFs). ossila.com These advanced materials exhibit significant potential in applications such as gas separation and storage. The resulting COFs have shown a high BET surface area (733 m²/g) and a carbon dioxide to nitrogen gas selectivity of 48.7 ± 1.2 at 272 K. ossila.com

Table 1: Examples of Complex Molecules Synthesized from this compound This table is interactive. Click on the headers to sort.

| Precursor | Resulting Complex Molecule/Material | Key Application | Reference |

|---|---|---|---|

| This compound | Fluorinated Platensimycin Analogue | Antibiotic, Therapeutic Agent | ossila.com |

Synthetic Utility in Fluorinated Building Blocks

The strategic incorporation of fluorine atoms into organic molecules can impart unique and desirable properties, making fluorinated building blocks highly sought after in diverse scientific fields. nbinno.com Fluorine can significantly influence a molecule's lipophilicity, metabolic stability, binding affinity, and electronic properties. nbinno.comolemiss.edu These attributes are particularly crucial in drug discovery for optimizing the pharmacokinetic profiles and enhancing the therapeutic efficacy of drug candidates. nbinno.comolemiss.edu

As a polyfluorinated compound, this compound is a key building block for creating a wide array of more complex fluorinated molecules. ossila.com Its enhanced reactivity allows for the precise introduction of trifluorinated aromatic moieties into complex structures. nbinno.comnbinno.com This has significant implications in medicinal chemistry and materials science, where such modifications can lead to improved thermal and chemical stability in the final products. nbinno.comnbinno.com The compound's utility extends to the development of effective agrochemicals and specialty polymers where the presence of fluorine contributes to enhanced performance. nbinno.comolemiss.edu

Applications in Solid-Phase Organic Synthesis (SPOS)

Solid-phase organic synthesis (SPOS) is a technique where molecules are covalently attached to a solid support (resin) and synthesized in a stepwise manner. cd-bioparticles.com This methodology offers significant advantages over traditional solution-phase synthesis, including simplified purification through simple filtration, the potential for automation, and reduced side reactions due to the site-isolation of polymer particles. cd-bioparticles.com

In SPOS, a linker is a bifunctional molecule that connects the growing synthesized molecule to the solid support. The properties of the linker are crucial as they dictate the conditions under which the final product can be cleaved from the resin. This compound has been utilized as a starting material in the preparation of novel linkers for solid-phase synthesis. sigmaaldrich.comsigmaaldrich.com

A specific example is the synthesis of 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid. sigmaaldrich.comsigmaaldrich.com This linker was developed from this compound and is designed for use in SPOS. The presence of the fluorine atom in the linker provides a unique handle for monitoring reactions directly on the solid support. sigmaaldrich.com

Table 2: Linker Synthesized from this compound for SPOS This table is interactive. Click on the headers to sort.

| Starting Material | Synthesized Linker | Key Feature | Application |

|---|

A significant challenge in SPOS is the real-time monitoring of reaction progress, as the reactants are bound to an insoluble solid support. thieme.de Spectroscopic techniques offer a powerful solution to this problem. The development of linkers containing specific spectroscopic probes has become an important strategy. sigmaaldrich.com

The fluorine atom incorporated into the linker derived from this compound allows for the use of gel-phase ¹⁹F NMR spectroscopy. sigmaaldrich.com This technique is particularly useful for monitoring solid-phase organic chemistry due to the high sensitivity of the ¹⁹F nucleus and the speed of data acquisition on standard NMR spectrometers. sigmaaldrich.com It provides detailed information about the chemical environment of the linker, allowing chemists to follow the progress of reactions attached to it. Other spectroscopic methods, such as FTIR, Raman spectroscopy, and mass spectrometry, are also employed to analyze reactions on the solid support, providing crucial information at the molecular level from a single resin bead. sigmaaldrich.comsoton.ac.uk

Table 3: Compounds Mentioned in this Article

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 98349-22-5 | C₇H₂F₃N |

| Platensimycin | 794561-39-8 | C₂₄H₂₇NO₇ |

Materials Science and Engineering Applications of 2,4,5 Trifluorobenzonitrile Derived Materials

Design and Synthesis of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them ideal for a range of applications. The strategic use of fluorinated building blocks like 2,4,5-Trifluorobenzonitrile is crucial in tuning the properties of these materials.

The incorporation of fluorine atoms into the backbone of COFs can significantly enhance their affinity for carbon dioxide, a key factor in gas separation applications such as carbon capture from flue gas. This compound is utilized as a monomer in the synthesis of polytriazine-based COFs. ossila.com These materials exhibit promising performance in the selective separation of CO₂ over N₂. The fluorine atoms and the nitrogen-rich triazine linkages create a pore environment with a high affinity for CO₂, leading to preferential adsorption.

Research has demonstrated that COFs synthesized from dinitrile monomers, which can be derived from this compound, show significant gas selectivity. ossila.com The favorable interactions between the quadrupole moment of CO₂ and the fluorine atoms on the framework are a key factor in achieving this selectivity. nih.govkyoto-u.ac.jp

Table 1: Gas Separation Performance of a Polytriazine COF

| Property | Value | Reference |

| BET Surface Area | 733 m²/g | ossila.com |

| CO₂/N₂ Selectivity | 48.7 ± 1.2 | ossila.com |

| Temperature | 272 K | ossila.com |

This table illustrates the performance of a specific polytriazine COF, highlighting the material's high surface area and its notable selectivity for carbon dioxide over nitrogen.

The precise control over the structure and porosity of COFs is essential for tailoring their function. nih.gov The design of COF linkers plays a critical role in determining the resulting network topology and pore size. rsc.orgchemrxiv.org While specific design strategies using this compound are an area of ongoing research, the principles of linker design can be applied. The rigidity and defined geometry of the this compound unit make it a suitable candidate for constructing robust frameworks.

Development of Specialty Polymers and Advanced Materials

Beyond porous frameworks, this compound is a valuable building block for specialty polymers where high performance is paramount. nbinno.comchemimpex.com Its trifluorinated structure imparts desirable properties not easily achieved with non-fluorinated analogues.

The presence of fluorine atoms in a polymer backbone is known to enhance its thermal stability and chemical resistance. chemimpex.com This is due to the high strength of the carbon-fluorine bond. Polymers derived from this compound benefit from this principle, making them suitable for applications in harsh environments. nbinno.comchemimpex.comchemimpex.com The fluorinated structure improves resistance to chemical attack and allows the material to maintain its integrity at elevated temperatures. chemimpex.comchemimpex.com

Table 2: Properties of Fluorinated Polymers

| Property | Influence of Fluorination |

| Thermal Stability | Enhanced |

| Chemical Resistance | Improved |

| Reactivity | Enhanced for specific syntheses nbinno.comchemimpex.com |

This table summarizes the general effects of incorporating fluorine, such as from this compound, into polymer structures.

Organic π-conjugated polymers are a significant class of materials used in next-generation electronics due to their favorable optoelectronic properties. rsc.orgossila.com The performance of these semiconducting polymers is highly dependent on their molecular structure. nih.gov

Incorporating electron-withdrawing groups is a common strategy in the design of high-performance semiconducting polymers. This compound, with its three electron-withdrawing fluorine atoms and a nitrile group, is a building block that can be used to introduce these features into a polymer backbone. These substitutions lower the energy levels of the molecular orbitals (HOMO and LUMO) of the polymer, which can be beneficial for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). While specific polymers for this application directly using this compound are still under exploration, its chemical structure represents a valuable motif for the rational design of new semiconducting materials.

Derivatives and Analogues of 2,4,5 Trifluorobenzonitrile

Synthesis and Characterization of Substituted Trifluorobenzonitriles

The synthesis of substituted trifluorobenzonitriles often starts from 2,4,5-trifluorobenzonitrile itself or from similarly substituted precursors. A common method for preparing the parent compound involves the reaction of 2,4-dichloro-5-fluorobenzonitrile (B139205) with an alkali metal fluoride (B91410), such as potassium fluoride, often in the presence of a phase transfer catalyst at elevated temperatures. google.com Another route involves a Sandmeyer-type reaction starting from 2,4,5-trifluoro-aniline. google.com

Once this compound is obtained, derivatives can be synthesized. For example, the synthesis of 4-Azido-2-(triphenylphosphinimino)-3,5,6-trifluorobenzonitrile involves the reaction of a precursor with an azide source. This particular derivative was investigated as a potential chromogenic nitrene precursor for photolabeling. acs.org

The characterization of these compounds is crucial for confirming their structure and purity. Standard analytical techniques are employed for this purpose. The parent compound, this compound, has been studied using Raman and Fourier-transform infrared (FTIR) spectroscopy to understand its vibrational modes. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com For more complex derivatives, a combination of methods is used.

Table 1: Spectroscopic and Analytical Data for Selected Trifluorobenzonitrile Derivatives

| Compound | Synthesis Precursor | Characterization Methods | Key Findings |

|---|---|---|---|

| This compound | 2,4-dichloro-5-fluorobenzonitrile | Raman, FTIR, NMR | Vibrational spectra recorded and analyzed. sigmaaldrich.comsigmaaldrich.com |

| 4-Azido-2-(triphenylphosphinimino)-3,5,6-trifluorobenzonitrile | Not specified | Single-Crystal X-ray Diffraction, NMR, IR | Structure confirmed, investigated as a nitrene precursor. acs.org |

| Hydroxamic acids with 1,2,4-oxadiazole nucleus | 3,4,5-Trifluorobenzonitrile | NMR (¹H, ¹³C), Mass Spectrometry | Successful synthesis of novel hydroxamic acids for antibiotic potentiation studies. mdpi.com |

Functionalization Strategies and Diversification

The primary strategy for the functionalization of this compound is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrile group and the fluorine atoms makes the aromatic ring susceptible to attack by nucleophiles. This allows for the regioselective replacement of one or more fluorine atoms with other functional groups. ossila.com

This reactivity is exploited in various synthetic applications:

Pharmaceutical Intermediates: It is used as a building block for active pharmaceutical ingredients (APIs). ossila.com For instance, it was a starting material in the synthesis of a fluorinated analogue of the antibiotic platensimycin. ossila.com It is also used in the synthesis of compounds investigated as prostanoid EP3 receptor antagonists. ossila.com

Materials Science: this compound is employed in the synthesis of dinitrile monomers which are then used to create polytriazine covalent organic frameworks (COFs). ossila.com These materials exhibit specific porosities and gas selectivity, making them suitable for applications like gas separation. ossila.com

Solid-Phase Synthesis: The compound was used in the preparation of 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid, a novel linker for solid-phase synthesis which can be monitored by gel-phase ¹⁹F NMR spectroscopy. sigmaaldrich.comsigmaaldrich.com

Bioisosteric Replacement: In medicinal chemistry, trifluorobenzonitrile derivatives have been used to create bioisosteres of other chemical moieties. For example, the synthesis of hydroxamic acids containing a 1,2,4-oxadiazole ring derived from trifluorobenzonitriles was explored to replace an oxazoline core in potential antibacterial agents. mdpi.com

Structure-Property Relationships in Derivatives

The modification of the this compound core directly influences the physicochemical and biological properties of the resulting derivatives. Structure-property relationship (SPR) studies are essential for optimizing compounds for specific applications.

In materials science, the structure of the dinitrile monomers derived from this compound dictates the properties of the final covalent organic frameworks. The resulting polytriazine COFs have been shown to have a Brunauer–Emmett–Teller (BET) surface area of 733 m²/g and a CO₂/N₂ gas selectivity of 48.7 at 272 K, properties directly linked to the molecular structure of the building blocks. ossila.com

In medicinal chemistry, the introduction of the trifluorobenzonitrile moiety and subsequent functionalizations can significantly impact a molecule's biological activity. For example, in the development of novel hydroxamic acids as potential antibiotics, the specific substitution pattern on the phenyl ring (originating from substituted benzonitriles like 3,4,5-trifluorobenzonitrile) is known to affect antibacterial activity. mdpi.com Similarly, structure-activity relationship (SAR) studies led to the identification of potent and selective prostanoid EP3 receptor antagonists, highlighting the importance of specific structural features for biological targeting. ossila.com The synthesis of tetrafluoro-substituted aryl azides as photoaffinity labeling reagents for the estrogen receptor is another example where the specific fluorine substitution pattern is designed to create a tool for studying biological interactions. acs.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-dichloro-5-fluorobenzonitrile |

| Potassium fluoride |

| 2,4,5-Trifluoro-aniline |

| 4-Azido-2-(triphenylphosphinimino)-3,5,6-trifluorobenzonitrile |

| 3,4,5-Trifluorobenzonitrile |

| Platensimycin |

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies

Current synthetic routes to 2,4,5-Trifluorobenzonitrile often involve halogen exchange reactions or processes starting from trifluoro-aniline precursors. google.comgoogle.com While effective, these methods present opportunities for innovation, particularly in improving yield, purity, and sustainability. Future research is trending towards the development of novel catalytic systems and process optimization.

One promising avenue is the exploration of more efficient phase transfer catalysts for the fluorination of precursors like 2,4-dichloro-5-fluorobenzonitrile (B139205). google.com Research into novel catalysts could lead to reactions that proceed under milder conditions, reduce reaction times, and minimize the formation of byproducts, thereby simplifying purification processes.

Furthermore, continuous flow chemistry presents a significant opportunity for the synthesis of this compound. This approach can offer superior control over reaction parameters, leading to higher consistency and yield. It also enhances safety, particularly when handling reactive intermediates.

| Starting Material | Reagents | Key Features of Future Research |

| 2,4-dichloro-5-fluorobenzonitrile | Alkali metal fluorides, Phase transfer catalyst | Development of more active and selective catalysts, optimization for continuous flow synthesis. |

| 2,4,5-trifluoro-aniline | Nitrosating agent, Cyanide source | Exploration of milder diazotization and cyanation conditions, reduction of waste streams. |

Expanded Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs), including antibacterial agents and novel therapeutics. google.comchemimpex.com The trifluorinated benzonitrile (B105546) moiety is a key pharmacophore that can enhance the biological activity and pharmacokinetic properties of drug candidates.

Future research will likely focus on leveraging this building block to synthesize a wider range of complex molecules for drug discovery. Its use in creating fluorinated analogues of existing drugs is an area of active investigation, as seen in the synthesis of a platensimycin analogue. ossila.com The introduction of fluorine atoms can improve metabolic stability, binding affinity, and membrane permeability.

Emerging research is also exploring the use of this compound in the development of new classes of drugs. Its unique electronic properties make it a candidate for incorporation into molecules targeting a variety of diseases, from infectious diseases to oncology. chemimpex.com

| Therapeutic Area | Potential Application of this compound |

| Anti-infectives | Synthesis of novel antibiotics and antiviral agents. |

| Oncology | Development of kinase inhibitors and other anti-cancer drugs. |

| Neurodegenerative Diseases | Creation of new candidates for treating conditions like tauopathies. ossila.com |

| Anti-inflammatory | Intermediate for novel anti-inflammatory agents. chemimpex.com |

Advanced Materials Development

The application of this compound extends beyond pharmaceuticals into the realm of advanced materials. It serves as a monomer in the creation of high-performance polymers and functional materials. ossila.com A notable application is in the synthesis of dinitrile monomers for polytriazine covalent organic frameworks (COFs). ossila.com These COFs have shown potential in applications such as gas separation and storage due to their high surface area and selectivity. ossila.com

Future research will likely explore the incorporation of this compound into a broader range of polymeric structures to create materials with tailored properties. The high thermal and chemical stability conferred by the fluorinated aromatic ring makes it an attractive component for specialty polymers, coatings, and membranes with enhanced durability and resistance. nbinno.com

The development of novel fluorinated polymers for applications in electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices, represents another promising research direction. The electronic nature of the trifluorobenzonitrile unit can be harnessed to tune the optoelectronic properties of these materials.

Integration with Artificial Intelligence and Machine Learning in Chemical Research

For drug discovery and materials science, AI and ML can be used to design new molecules based on the this compound scaffold. By learning the relationships between chemical structure and biological activity or material properties, these models can predict the performance of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.govmdpi.com

Sustainable and Eco-Friendly Approaches

There is a growing emphasis on developing sustainable and environmentally friendly chemical processes. Future research on this compound will increasingly focus on green chemistry principles. This includes the use of less hazardous solvents, the development of recyclable catalysts, and the minimization of waste generation.

One area of focus will be the replacement of traditional dipolar aprotic solvents, which are often toxic and difficult to recycle, with greener alternatives. google.com The development of catalytic systems that can operate in more benign solvents or even in solvent-free conditions is a key research goal.

Furthermore, improving the atom economy of the synthetic processes is a crucial aspect of sustainable chemistry. This involves designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. Research into catalytic cycles that minimize the use of stoichiometric reagents will be vital in this regard. The development of biocatalytic routes, using enzymes to perform specific chemical transformations, also represents a long-term goal for a more sustainable synthesis of this compound.

Q & A

Q. What are the key physicochemical properties of 2,4,5-Trifluorobenzonitrile, and how are they experimentally validated?

this compound (C₇H₂F₃N, MW 157.09) is a colorless liquid with a boiling point of 168–170°C, density of 1.373–1.4 g/cm³, and flash point of 83°C . Key validation methods include:

- Gas Chromatography (GC) for purity assessment (>95% by GC in commercial samples) .

- 19F/1H NMR Spectroscopy to confirm regiochemistry and fluorine substitution patterns .

- Refractometry (refractive index ~1.464) and density measurements for liquid-state characterization .

Discrepancies in boiling point data (e.g., 180.5°C in some reports) may arise from impurities or measurement protocols .

Q. What synthetic routes are commonly employed for this compound, and how is regioselectivity controlled?

Synthesis typically involves halogen-exchange reactions on chlorinated precursors or nucleophilic aromatic substitution on nitro/cyano-substituted arenes . For example:

- Fluorination of 2,4,5-Trichlorobenzonitrile using KF or HF under high-temperature conditions (~200°C) .

- Cyanide displacement on fluorinated aryl halides (e.g., 2,4,5-trifluorobromobenzene) using CuCN .

Regioselectivity is controlled by electronic effects (fluorine’s electron-withdrawing nature) and catalytic additives (e.g., crown ethers to enhance KF reactivity) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks (R20/21/22 hazards) .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in sealed containers under inert atmosphere (N₂/Ar) to prevent moisture absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., boiling point variations)?

Discrepancies often stem from:

- Purity Differences : Commercial samples may contain isomers (e.g., 2,3,6-trifluorobenzonitrile) or residual solvents . Validate via GC-MS or HPLC .

- Measurement Techniques : Dynamic vs. static boiling point methods can yield varying results. Use standardized ASTM protocols .

- Isomeric Interference : Structural analogs (e.g., 2,4,6-trifluorobenzonitrile) may co-elute in GC. Confirm identity via high-resolution mass spectrometry (HRMS) or X-ray crystallography .

Q. What advanced analytical techniques are recommended for characterizing trace impurities in this compound?

- GC-MS with Headspace Sampling : Detect volatile impurities (e.g., residual solvents) .

- LC-QTOF-MS : Identify non-volatile byproducts (e.g., hydrolyzed amides or carboxylic acids) .

- 19F NMR Spectroscopy : Quantify positional isomers (e.g., 2,3,5-trifluorobenzonitrile) using fluorine’s distinct chemical shifts .

Q. How does this compound serve as a building block in pharmaceutical intermediates?

The compound’s electron-deficient aromatic ring facilitates:

- Suzuki-Miyaura Couplings : React with boronic acids to synthesize biaryl motifs (e.g., kinase inhibitors) .

- Nucleophilic Substitutions : Replace the cyano group with amines/thiols to generate heterocycles (e.g., benzodiazepines) .

- Fluorine-Specific Interactions : Enhance drug bioavailability via C–F⋯H–O hydrogen bonding in target proteins .

Q. What challenges arise in scaling up this compound synthesis, and how are they mitigated?

- Exothermic Reactions : Fluorination at high temperatures requires controlled heating and cooling systems .

- Corrosive Byproducts : HF generation necessitates corrosion-resistant reactors (e.g., Hastelloy) .

- Regiochemical Purity : Optimize reaction time and catalyst loading (e.g., CuCN at 5–10 mol%) to suppress isomer formation .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

- DFT Calculations : Model transition states for nucleophilic substitutions to predict regioselectivity .

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient sites for targeted functionalization .

- ADMET Predictions : Estimate solubility and metabolic stability of derivatives using QSAR models .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.